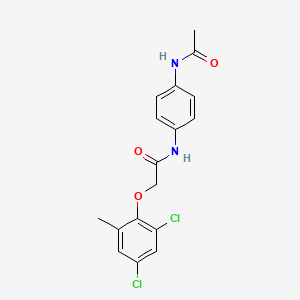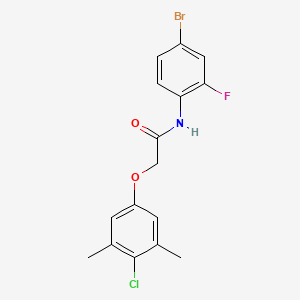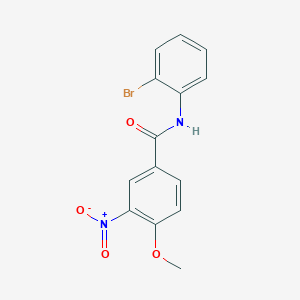![molecular formula C20H18N2O3S B3690786 3-methoxy-N-[(2-methoxyphenyl)carbamothioyl]naphthalene-2-carboxamide](/img/structure/B3690786.png)
3-methoxy-N-[(2-methoxyphenyl)carbamothioyl]naphthalene-2-carboxamide
Overview
Description
3-methoxy-N-[(2-methoxyphenyl)carbamothioyl]naphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of naphthamide derivatives. This compound is characterized by the presence of a naphthalene ring system substituted with a methoxy group and a carbamothioyl group attached to a methoxyphenyl moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(2-methoxyphenyl)carbamothioyl]naphthalene-2-carboxamide typically involves the following steps:
Formation of the Naphthalene-2-carboxamide Core: The starting material, naphthalene-2-carboxylic acid, is converted to naphthalene-2-carboxamide through an amidation reaction using ammonia or an amine derivative.
Introduction of the Methoxy Group: The naphthalene-2-carboxamide is then subjected to a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide to introduce the methoxy group at the 3-position.
Formation of the Carbamothioyl Group: The methoxy-substituted naphthalene-2-carboxamide is reacted with a thiocarbamoyl chloride derivative in the presence of a base such as triethylamine to form the carbamothioyl group.
Attachment of the Methoxyphenyl Moiety: Finally, the compound is coupled with 2-methoxyaniline under appropriate conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(2-methoxyphenyl)carbamothioyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halides (e.g., bromine, chlorine), alkoxides (e.g., sodium methoxide), and solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(2-methoxyphenyl)carbamothioyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as the mycobacterial membrane protein large 3 (MmpL3) in tuberculosis.
Pathways Involved: It may inhibit the function of these targets, leading to disruption of essential cellular processes and ultimately resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Naphthamide Derivatives: Compounds such as 3-methoxy-N-[(2-methylphenyl)carbamothioyl]naphthalene-2-carboxamide and 3-methoxy-N-[(3-methoxyphenyl)carbamothioyl]naphthalene-2-carboxamide.
Quinoline-2-carboxamides: Compounds like N-cyclooctylquinoline-2-carboxamide.
4-Arylthiazole-2-carboxamides: Compounds such as 4-arylthiazole-2-carboxamide derivatives.
Uniqueness
3-methoxy-N-[(2-methoxyphenyl)carbamothioyl]naphthalene-2-carboxamide is unique due to its specific substitution pattern and the presence of both methoxy and carbamothioyl groups, which contribute to its distinct chemical and biological properties. Its potential as an antimicrobial and anticancer agent, along with its ability to inhibit specific molecular targets, sets it apart from other similar compounds.
Properties
IUPAC Name |
3-methoxy-N-[(2-methoxyphenyl)carbamothioyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-24-17-10-6-5-9-16(17)21-20(26)22-19(23)15-11-13-7-3-4-8-14(13)12-18(15)25-2/h3-12H,1-2H3,(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYOJEFUCKYMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)C2=CC3=CC=CC=C3C=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B3690717.png)
![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B3690718.png)
![diethyl 2,6-dimethyl-4-[5-(3-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3690721.png)
![3-methoxy-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]naphthalene-2-carboxamide](/img/structure/B3690736.png)

![N-(3,5-dichlorophenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3690751.png)
![N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B3690755.png)
![ethyl 4-({[(2E)-3-(3-nitrophenyl)prop-2-enoyl]carbamothioyl}amino)benzoate](/img/structure/B3690770.png)
![N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B3690781.png)
![(2E)-3-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)carbamothioyl]prop-2-enamide](/img/structure/B3690785.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B3690802.png)
![(5E)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3690806.png)
